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L-Aspartyl-L-phenylalanine-d5

Cat. No.: B1164287
M. Wt: 285.31
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Description

Significance of Stable Isotope Labeling in Quantitative Bioanalysis

Stable isotope labeling is a fundamental technique in quantitative bioanalysis that significantly enhances the precision and accuracy of measurements, particularly in mass spectrometry-based methods. cernobioscience.com The core principle involves replacing one or more atoms in an analyte with their heavier, non-radioactive stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). cernobioscience.comresearchgate.net The resulting stable isotopically labeled (SIL) compound is an ideal internal standard because it shares nearly identical physicochemical properties with the endogenous (light) analyte. researchgate.net

When a known quantity of the SIL internal standard is added to a sample at an early stage of preparation, it experiences the same processing variations as the target analyte. scispace.com These variations can include degradation, incomplete recovery during extraction, and fluctuations in instrument signal due to matrix effects or ion suppression. researchgate.netscispace.com Because the SIL standard and the analyte behave almost identically during sample workup and analysis, the ratio of their signals in the mass spectrometer remains constant. This allows for reliable and accurate quantification of the analyte, as the standard effectively normalizes for any experimental inconsistencies. nih.gov This stable-isotope dilution (SID) methodology is considered the gold standard in quantitative bioanalysis, providing the highest possible analytical specificity. nih.gov

Table 1: Advantages of Using Stable Isotope-Labeled (SIL) Internal Standards

Feature Description Reference
Identical Physicochemical Properties SIL standards co-elute with the analyte in liquid chromatography and have similar ionization efficiency in the mass spectrometer. researchgate.net
Correction for Matrix Effects Compensates for the suppression or enhancement of the analyte's signal caused by other components in the sample matrix. researchgate.netscispace.com
Correction for Sample Variability Accounts for losses during sample preparation steps like extraction, evaporation, and derivatization. scispace.com
Improved Accuracy and Precision The ratio of the analyte to the SIL standard provides a more reliable measure than relying on the absolute signal of the analyte alone. researchgate.net

| High Specificity | The combination of retention time and specific mass-to-charge ratio transitions in tandem mass spectrometry (MS/MS) ensures unambiguous identification and quantification. | nih.gov |

Overview of Deuterated Dipeptides as Research Probes

Deuterated dipeptides, which are small molecules composed of two amino acids containing deuterium isotopes, serve as versatile probes in biochemical and biophysical research. researchgate.net Their utility extends beyond simple quantification, providing deep insights into peptide and protein structure, conformation, and dynamics. One powerful application is the use of carbon-deuterium (C-D) bonds as site-specific vibrational probes in infrared (IR) spectroscopy. aip.org The C-D bond has a vibrational frequency that absorbs in a region of the IR spectrum that is transparent for the rest of the protein, which allows its signal to be observed without interference from other vibrations. aip.org This enables researchers to probe the local environment and conformation at specific, labeled sites within a much larger biomolecule. aip.org

Furthermore, deuterated dipeptides are used as model systems to investigate fundamental biochemical processes. For example, studies on deuterated histidine dipeptides have explored how the protonation state of amino acid side chains can be monitored through shifts in C-D vibrational frequencies. nih.gov This is crucial for understanding enzyme mechanisms and protein stability, as the charge state of residues like histidine is often linked to biological function. nih.gov The synthesis of novel deuterated amino acids and dipeptides is an active area of research, aiming to create new tools for studying biological systems with greater detail and specificity. researchgate.net

Scope and Research Objectives Pertaining to L-Aspartyl-L-phenylalanine-d5

The primary and most well-documented research application of this compound is its role as an internal standard for the quantitative analysis of aspartame (B1666099). veeprho.commedchemexpress.com As the deuterated analog of aspartame, it is the ideal tool for use in stable isotope dilution assays coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comunitedformetabolicdiseases.nl The objective of using this compound is to achieve highly accurate and precise measurements of aspartame concentrations in various complex matrices.

Research studies have employed this compound (often referred to as Aspartame-d5) to quantify aspartame and its degradation products in commercial soft drinks across Europe. unitedformetabolicdiseases.nl In one such study, a known amount of Aspartame-d5 was added to beverage samples, and the ratio of the MS/MS signal of aspartame to that of Aspartame-d5 was used to determine the exact concentration of the sweetener. unitedformetabolicdiseases.nl This approach overcomes potential inaccuracies caused by other ingredients in the drinks that might interfere with the measurement. Similarly, the compound has been used in environmental science to study the fate of artificial sweeteners in wastewater treatment plants, measuring the concentration of aspartame in both water and suspended particulate matter. sludgenews.org In addition to its use in food and environmental analysis, this compound is also described as a labeled version of a thiamine (B1217682) impurity, indicating its utility in pharmaceutical quality control. pharmaffiliates.com

Table 2: Chemical Properties of this compound

Property Value Reference
Chemical Name This compound pharmaffiliates.com
Synonyms Aspartame-d5, Demethylaspartame-d5, L-α-Aspartyl-L-(phenyl-d5)alanine veeprho.compharmaffiliates.com
Molecular Formula C₁₃H₁₁D₅N₂O₅ pharmaffiliates.com
Molecular Weight 285.31 g/mol pharmaffiliates.com
IUPAC Name (3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-d5-2-yl]amino]-4-oxobutanoic acid veeprho.com

| Primary Application | Internal standard for quantification of Aspartame | veeprho.commyskinrecipes.com |

Properties

Molecular Formula

C₁₃H₁₁D₅N₂O₅

Molecular Weight

285.31

Synonyms

L-α-Aspartyl-L-(phenyl-d5)alanine;  N-L-α-Aspartyl-L-(phenyl-d5)alanine;  Demethylaspartame-d5;  L-Aspartyl-L-(phenyl-d5)alanine;  L-α-Aspartyl-L-(phenyl-d5)alanine;  α-Aspartyl(phenyl-d5)alanine;  α-L-Aspartyl-L-(phenyl-d5)alanine;  Thiamine Impurity B-d5; 

Origin of Product

United States

Synthetic Routes and Isotopic Labeling Strategies for L Aspartyl L Phenylalanine D5

Chemoenzymatic Synthesis Methodologies for Deuterated Precursors

The synthesis of L-Aspartyl-L-phenylalanine-d5 begins with the preparation of its deuterated precursor, L-phenylalanine-d5. Chemoenzymatic methods offer a powerful approach for producing isotopically labeled amino acids with high stereoselectivity and site-specificity. d-nb.infonih.gov These methods combine the advantages of chemical synthesis for creating labeled starting materials and the high selectivity of enzymes for subsequent transformations.

One common strategy involves the use of phenylalanine ammonia-lyase (PAL), an enzyme that can catalyze the addition of ammonia (B1221849) to cinnamic acid to form L-phenylalanine. d-nb.info To introduce deuterium (B1214612), the reaction can be carried out in a deuterated solvent like tritiated water (HTO), though this is more common for tritium (B154650) labeling. d-nb.info For deuterium labeling of the phenyl ring, a deuterated cinnamic acid precursor would be required.

Another chemoenzymatic route utilizes α-oxo-amine synthases. For instance, the enzyme SxtA AONS has been shown to catalyze deuterium incorporation into various amino acids using D₂O as the deuterium source. nih.gov This method is advantageous as it is a one-step, protecting group-free process. nih.gov Additionally, combining a biocatalytic deuteration catalyst with amino acid dehydrogenases capable of reductive amination allows for the synthesis of multiply isotopically labeled amino acids from inexpensive isotopic precursors. researchgate.net For example, a biocatalytic platform can be used for the enantioselective incorporation of deuterium atoms into amino acids. researchgate.net

Targeted Deuteration Approaches for the Phenylalanine Moiety

Targeted deuteration of the phenylalanine moiety, specifically on the phenyl ring to create the d5 isotopologue, can be achieved through various chemical methods. A facile and efficient method involves using a Palladium on carbon (Pd/C) catalyst in the presence of deuterium gas (D₂) and deuterium oxide (D₂O). thieme-connect.comresearchgate.net This system allows for selective deuteration. For instance, selective deuteration at the β-position of phenylalanine derivatives can occur at 110°C without racemization. thieme-connect.comresearchgate.net To achieve deuteration on the aromatic ring, different catalytic systems or conditions may be employed. For example, a Pt/C-catalyzed deuteration method using D₂O as the deuterium source under a hydrogen atmosphere has been shown to be effective for aromatic rings. researchgate.net

Another approach involves the synthesis of deuterated precursors. For example, [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine has been synthesized from [2-¹³C] acetone (B3395972) and deuterium oxide. nih.gov This multi-step synthesis involves condensation, deuteration in acidic D₂O at elevated temperatures, and subsequent chemical transformations to yield the desired labeled amino acid. nih.gov While this example includes fluorine and carbon-13, the principles of introducing deuterium to the aromatic ring are applicable.

A summary of common deuteration methods for phenylalanine is presented below:

MethodCatalyst/ReagentsDeuteration PositionKey Features
Catalytic ExchangePd/C, H₂, D₂Oβ-positionHigh efficiency, no racemization at 110°C. thieme-connect.comresearchgate.net
Catalytic ExchangePt/C, H₂, D₂OAromatic RingEffective for various aromatic compounds. researchgate.net
Multi-step SynthesisVarious, starting with deuterated precursorsSpecific ring positionsAllows for precise labeling patterns. nih.gov
Biocatalyticα-oxo-amine synthase (e.g., SxtA AONS), D₂Oα-positionStereoselective, protecting group-free. nih.gov

Analytical Validation of Deuterated Synthesized Products for Research Applications

The final synthesized this compound must be rigorously analyzed to confirm its chemical identity, isotopic enrichment, and the position of the deuterium labels. This validation is critical for its use in quantitative research applications. rsc.org

Mass spectrometry (MS) is a primary technique for determining the isotopic enrichment of labeled compounds. nih.govresearchgate.net The incorporation of deuterium atoms results in a predictable mass shift in the molecule. nih.gov For this compound, the molecular weight will be approximately 5 Daltons higher than its non-labeled counterpart.

High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC), is used to separate the analyte from impurities and then accurately measure its mass-to-charge ratio (m/z). rsc.org By comparing the mass spectra of the deuterated and non-deuterated compounds, the isotopic distribution can be determined. nih.govresearchgate.net The isotopic enrichment is calculated by analyzing the relative intensities of the peaks corresponding to the different isotopologues (molecules with different numbers of deuterium atoms). rsc.orggithub.com

Several computational tools and methods exist to process the raw MS data, calculate the mass increase for each peptide, and correct for factors like back-exchange. acs.orgoup.com The general procedure involves:

Measuring the mass spectrum of the natural abundance (non-deuterated) compound. nih.govresearchgate.net

Measuring the mass spectrum of the deuterated compound. rsc.org

Calculating the theoretical isotope distribution for various levels of enrichment. nih.govresearchgate.net

Comparing the measured isotope distribution with the theoretical distributions to determine the best fit and thus the isotopic enrichment. nih.govresearchgate.net

The following table illustrates the expected mass difference for this compound:

CompoundMolecular FormulaMonoisotopic Mass (approx.)
L-Aspartyl-L-phenylalanineC₁₃H₁₆N₂O₅280.11 u
This compoundC₁₃H₁₁D₅N₂O₅285.14 u

A more common approach is to use proton (¹H) NMR. The substitution of a proton with a deuterium atom results in the disappearance of the corresponding signal in the ¹H NMR spectrum. By comparing the ¹H NMR spectrum of the deuterated compound with that of the non-deuterated standard, the locations of deuterium incorporation can be precisely identified.

For more complex molecules where signals may overlap, two-dimensional (2D) NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, can be employed. cdnsciencepub.com These techniques provide detailed information about the connectivity of atoms and can unambiguously confirm the positions of the deuterium labels. cdnsciencepub.com For instance, a deuterium-decoupled ¹H-¹³C correlation spectrum can clearly show which carbon atoms are bonded to deuterium. cdnsciencepub.com

Advanced Analytical Methodologies Employing L Aspartyl L Phenylalanine D5 As a Stable Isotope Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Quantitative Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of a vast array of molecules, including dipeptides, in various biological samples. wuxiapptec.comwaters.com Its high sensitivity and selectivity make it the preferred method for trace analysis. waters.com The use of a stable isotope-labeled internal standard, such as L-Aspartyl-L-phenylalanine-d5, is considered the gold standard in quantitative LC-MS/MS assays to ensure accuracy and precision. cdc.govoup.com

The development of a reliable LC-MS/MS method for dipeptide quantification involves several critical steps, including the optimization of chromatographic conditions, mass spectrometric parameters, and sample preparation procedures. mdpi.comnih.gov The goal is to achieve adequate separation of the analyte from other matrix components, efficient ionization, and specific detection. mdpi.com The validation of these methods is essential to ensure their performance and reliability for their intended application. nih.govnih.gov

A typical LC-MS/MS method for dipeptide analysis involves separating the dipeptides on a C18 reversed-phase column with a gradient elution using mobile phases such as formic acid in water and acetonitrile. mdpi.comnih.gov Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. nih.gov

The validation process for an LC-MS/MS method typically includes the assessment of the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. Linearity is usually demonstrated over a specific concentration range with correlation coefficients close to 1. mdpi.comnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. mdpi.comnih.gov These are typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ). mdpi.com

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. waters.com

Recovery and Stability: The efficiency of the extraction process and the stability of the analyte in the biological matrix under different storage conditions.

The use of this compound as an internal standard is instrumental in the validation process, as it co-elutes with the unlabeled analyte and experiences similar matrix effects and extraction efficiencies, thus providing a reliable means of correction and ensuring the accuracy of the quantification. wuxiapptec.com

A study on the quantification of 36 dipeptides in various mouse tissues and biofluids utilized a UPLC-MS/MS method with derivatization to enhance sensitivity. nih.gov This highlights the adaptability of LC-MS/MS for comprehensive dipeptide profiling. While not specifically mentioning this compound, the principles of using internal standards for accurate quantification are fundamental to such studies. researchgate.net

High-resolution mass spectrometry (HRMS) offers significant advantages for trace analysis due to its ability to provide highly accurate mass measurements, which enhances selectivity and aids in the identification of unknown compounds. When coupled with liquid chromatography, LC-HRMS is a powerful tool for the analysis of complex samples.

The use of this compound as an internal standard in LC-HRMS is crucial for achieving accurate quantification at trace levels. Even with the high selectivity of HRMS, matrix effects can still influence the ionization efficiency of the analyte. waters.comnih.gov By adding a known amount of the deuterated standard to the sample, any variations in signal intensity due to matrix effects can be normalized, as the internal standard is expected to behave identically to the analyte during ionization. wuxiapptec.com

Deuterium-labeled standards are widely used; however, it is important to consider potential isotopic effects. cdc.govoup.com In some cases, deuterated compounds may exhibit slightly different retention times compared to their non-labeled counterparts, which could lead to differential matrix effects if they elute in regions of varying ion suppression. oup.commyadlm.org Careful method development and validation are necessary to ensure that the analyte and its deuterated internal standard experience the same degree of matrix effect. myadlm.org Despite this, for many applications, the benefits of using a deuterated internal standard like this compound in providing more accurate and reproducible results, especially in complex matrices, are well-established. acanthusresearch.com

Key Parameters for LC-MS/MS Method Validation
ParameterDescriptionTypical Acceptance Criteria
LinearityDemonstrates a proportional relationship between instrument response and known concentrations.Correlation coefficient (r²) > 0.99
AccuracyCloseness of measured values to the true value.Within ±15% of the nominal value (±20% at LLOQ)
PrecisionDegree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
SelectivityAbility to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte and IS.
Lower Limit of Quantification (LLOQ)The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10, with accuracy and precision within specified limits.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique that can be employed for the analysis of dipeptides like L-Aspartyl-L-phenylalanine. However, due to the low volatility and polar nature of dipeptides, derivatization is a necessary prerequisite for their analysis by GC-MS. sigmaaldrich.com

Derivatization in GC involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for passage through the gas chromatograph. sigmaaldrich.com For dipeptides, this typically involves the conversion of polar functional groups, such as carboxylic acids and amines, into less polar, more volatile derivatives. sigmaaldrich.com

Common derivatization strategies for amino acids and peptides include:

Silylation: This involves replacing active hydrogens on hydroxyl, amino, and thiol groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnih.gov TBDMS derivatives are often preferred due to their greater stability and reduced moisture sensitivity. sigmaaldrich.com

Acylation followed by Esterification: This two-step process involves first acylating the amino group, often with a fluorinated anhydride (B1165640) like pentafluoropropionic anhydride (PFPA), followed by esterification of the carboxylic acid group, for instance, with methanol (B129727) to form a methyl ester. mdpi.com These derivatives are highly volatile and provide good chromatographic separation.

Permethylation: This technique can be used for the analysis of oligopeptides and involves the methylation of N-acetylated peptides. nih.gov

The choice of derivatization reagent and reaction conditions is critical and needs to be optimized to ensure complete derivatization and avoid the formation of unwanted byproducts. sigmaaldrich.com

Once derivatized, L-Aspartyl-L-phenylalanine and its metabolites can be quantified using GC-MS. The use of this compound as an internal standard is crucial for accurate quantification in GC-MS analysis. The deuterated standard is subjected to the same derivatization process as the analyte, and any variations in derivatization efficiency or sample loss during workup will affect both the analyte and the internal standard equally.

In a typical quantitative GC-MS analysis, the instrument is operated in selected ion monitoring (SIM) mode. This involves monitoring specific ions characteristic of the derivatized analyte and its deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in unknown samples. This approach has been successfully applied to the quantitative analysis of deuterated and non-deuterated phenylalanine and tyrosine in human plasma. nih.gov A study also described a GC/MS method for measuring very low levels of d5-phenylalanine enrichment in tissue protein. nih.gov

Common Derivatization Reagents for GC-MS Analysis of Amino Acids and Peptides
ReagentAbbreviationTarget Functional Group(s)Derivative Formed
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -NH₂, -SH, -COOHTrimethylsilyl (TMS)
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFA-OH, -NH₂, -SH, -COOHtert-Butyldimethylsilyl (TBDMS)
Pentafluoropropionic AnhydridePFPA-NH₂Pentafluoropropionyl (PFP)
Methanol/HCl--COOHMethyl Ester

Methodological Considerations for Matrix Effects and Ion Suppression in Bioanalytical Assays

A significant challenge in quantitative bioanalysis using mass spectrometry is the phenomenon of matrix effects. waters.com Matrix effects are caused by co-eluting endogenous components of the biological sample that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate and imprecise results. wuxiapptec.comwaters.com Ion suppression is the more commonly observed effect. researchgate.net

The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte. wuxiapptec.comwaters.com this compound, being structurally and chemically almost identical to its unlabeled counterpart, is an ideal internal standard for this purpose. acanthusresearch.com It experiences the same degree of ion suppression or enhancement as the analyte, allowing for a reliable correction of the signal. wuxiapptec.com

However, it is important to be aware of potential pitfalls. As mentioned earlier, deuterium-labeled standards can sometimes exhibit a slight chromatographic shift compared to the non-labeled analyte. oup.commyadlm.org If this shift places the internal standard in a region of the chromatogram with a different degree of ion suppression than the analyte, the correction will be inaccurate. myadlm.org This is why careful chromatographic optimization to ensure co-elution is critical. wuxiapptec.com

Strategies to mitigate matrix effects include:

Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can be employed to remove a significant portion of the interfering matrix components before analysis. cdc.govchromatographyonline.com

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from the majority of matrix components can significantly reduce matrix effects. chromatographyonline.com

Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the best choice for compensating for unavoidable matrix effects. wuxiapptec.com

Interlaboratory Comparison and Harmonization of Stable Isotope Quantification Protocols

The use of this compound as an internal standard is crucial for ensuring consistency and comparability of results across different laboratories. Interlaboratory comparison studies, often called proficiency tests, are essential for assessing the performance of various labs and harmonizing analytical methods. In these studies, identical samples are sent to multiple laboratories, and the results are compared to a reference value. The goal is to identify and minimize discrepancies that may arise from differences in instrumentation, calibration, or analytical protocols. Stable isotope-labeled internal standards like this compound are fundamental to the success of such comparisons for aspartame (B1666099) quantification because they help correct for variations in sample preparation and instrument response. lgcstandards.comscispace.com

A significant challenge in the analysis of consumer products is the variability of analyte concentrations, which underscores the need for harmonized protocols. A 2020 study analyzing 111 soft drinks from 10 different European countries utilized this compound (APM-D5) as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify aspartame and its degradation products. nih.govnih.gov The study revealed high variability in aspartame concentrations even among similar soft drinks purchased in different countries, with levels ranging from 30 to 527 mg/L. nih.govnih.gov

The use of a stable isotope internal standard like APM-D5 was critical for achieving reliable quantification in this large-scale study. The method demonstrated good linearity and an inter-assay precision (expressed as coefficient of variation, CV%) of less than 5% for aspartame. nih.govnih.gov However, the precision was lower for its degradation products, largely because their concentrations were often near the limit of quantification. nih.govnih.gov This highlights a key aspect of harmonization: while a robust internal standard can ensure the accuracy of the primary analyte's measurement, the entire protocol must be optimized to handle the varying concentrations of all target compounds. nih.gov

The findings from this multi-country study emphasize the need for standardized quantification protocols to ensure that data from different laboratories are comparable. nih.gov Harmonization efforts focus on standardizing aspects like sample preparation, the specific internal standard used, calibration procedures, and data analysis. The adoption of this compound as a universal internal standard for aspartame analysis would be a significant step toward achieving this harmonization, minimizing measurement uncertainty, and ensuring data reliability across different analytical sites. lgcstandards.comnih.gov

Table 1: Results of a Multi-Country Study on Aspartame in Soft Drinks Using APM-D5 as an Internal Standard. nih.govnih.gov

AnalyteConcentration Range (mg/L)Inter-Assay Precision (CV%)Key Finding
Aspartame30–527< 5%Highly variable concentrations across 111 soft drinks from 10 European countries.
Phenylalanine (degradation product)20–3324.4–49.6%Higher variability in precision, often due to concentrations near the limit of quantification.
Aspartylphenylalanine (degradation product)Not specified4.4–49.6%Higher variability in precision, often due to concentrations near the limit of quantification.
Diketopiperazine (degradation product)Not specified4.4–49.6%Higher variability in precision, often due to concentrations near the limit of quantification.

Role in Quality Control and Assurance of Analytical Reference Materials

This compound plays a vital role in the quality control (QC) and quality assurance (QA) of analytical reference materials, particularly Certified Reference Materials (CRMs). sigmaaldrich.com CRMs are "gold standard" materials with a precisely known concentration of a specific substance, produced and certified under stringent ISO guidelines like ISO 17034 and ISO/IEC 17025. sigmaaldrich.com They are used to calibrate instruments, validate analytical methods, and ensure the traceability of measurements. sigmaaldrich.comreagecon.com

In the context of aspartame analysis, CRMs of unlabeled aspartame are used to verify the accuracy and precision of analytical methods in food and pharmaceutical quality control laboratories. sigmaaldrich.comsigmaaldrich.com The analytical methods being validated with these CRMs often employ this compound as an internal standard. By adding a known quantity of the deuterated standard to both the CRM and the unknown samples, analysts can ensure the reliability of their quantification.

The process typically involves:

Method Validation: An analytical method, such as LC-MS/MS, is developed for aspartame quantification. This compound is chosen as the internal standard to compensate for any loss during sample preparation or fluctuations in instrument signal. scispace.com

CRM Analysis: The method's accuracy is tested by analyzing an aspartame CRM. The result obtained from the analysis, which uses the deuterated internal standard for calculation, is compared against the certified value of the CRM. A close agreement validates the method.

Routine QC: Once validated, the method is used for routine analysis of commercial products (e.g., beverages, tabletop sweeteners). nih.govingredientsbazar.com In each batch of analyses, QC samples (which can be based on CRMs) are run alongside the unknown samples to continuously monitor the method's performance. The consistent response ratio of the analyte to this compound in the QC samples provides assurance that the system is operating correctly.

Therefore, while this compound is not typically the CRM itself, it is an indispensable tool used in conjunction with CRMs. sigmaaldrich.comsigmaaldrich.com Its use ensures that the quality control procedures are robust and that the measurements of aspartame in various products are accurate and traceable to a certified standard. This synergy between the stable isotope-labeled internal standard and the CRM underpins the entire framework of quality assurance in the food and pharmaceutical industries. sigmaaldrich.commegazyme.com

Research Applications of L Aspartyl L Phenylalanine D5 in Metabolic and Biochemical Investigations

Methodological Advancements in Metabolomics for Dipeptide Profiling and Quantification

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has significantly benefited from the use of stable isotope-labeled compounds like L-Aspartyl-L-phenylalanine-d5. These labeled standards are instrumental in enhancing the accuracy and reliability of both qualitative and quantitative metabolomic analyses. nih.govnih.gov

In the realm of metabolomics, researchers employ two primary strategies: untargeted and targeted approaches. nih.gov Untargeted metabolomics aims to comprehensively measure as many metabolites as possible in a sample to generate hypotheses, while targeted metabolomics focuses on the precise measurement of a predefined set of metabolites. nih.govmdpi.com

In targeted metabolomics , deuterated standards are indispensable for accurate quantification. cornell.edu this compound can be used as an internal standard for the quantification of endogenous L-Aspartyl-L-phenylalanine. By adding a known amount of the deuterated standard to a sample, the ratio of the unlabeled analyte to the labeled standard can be measured by mass spectrometry. This ratio is then used to calculate the precise concentration of the endogenous dipeptide, effectively compensating for any sample loss or variations in instrument response. nih.gov This approach is foundational for achieving absolute quantification of dipeptides in complex biological matrices. cornell.edu

The table below illustrates a simplified comparison of the two metabolomics workflows and the role of deuterated standards.

FeatureUntargeted MetabolomicsTargeted Metabolomics
Goal Comprehensive profiling of all detectable metabolites; hypothesis generation. nih.govAccurate quantification of specific, predefined metabolites. mdpi.com
Scope BroadNarrow and focused
Data Output Relative quantification or semi-quantification. nih.govAbsolute quantification. cornell.edu
Role of this compound Aids in putative identification of related dipeptides; used for quality control and normalization. nih.govcreative-proteomics.comServes as an internal standard for the precise and accurate quantification of L-Aspartyl-L-phenylalanine. cornell.edu

The large and complex datasets generated in metabolomics studies, particularly those involving stable isotopes, necessitate sophisticated data processing and bioinformatic tools. nih.govscripps.edu For untargeted analyses, software is required to detect and align thousands of metabolic features from raw mass spectrometry data. nih.govoup.com When stable isotopes are used, specialized algorithms can identify pairs of unlabeled and labeled features based on their characteristic mass difference and co-elution profiles. oup.com

In targeted analyses, the data processing is more straightforward, focusing on the integration of specific ion signals for the analyte and its deuterated internal standard. However, careful consideration must be given to potential issues such as isotopic crosstalk and the natural isotopic abundance of the analyte. nih.gov

Bioinformatic platforms are then used for statistical analysis to identify significant changes in metabolite levels and for pathway analysis to place these changes into a biological context. scripps.edu The use of stable isotope-labeled standards improves the quality of the input data for these bioinformatic analyses, leading to more robust and reliable biological interpretations. nih.gov

Isotopic Tracing Techniques for Investigating Dipeptide Turnover and Degradation Pathways

Isotopic tracing is a powerful technique that uses labeled molecules to follow the metabolic fate of compounds within a biological system. By introducing this compound into a cellular or organismal system, researchers can track its conversion into various downstream metabolites, thereby elucidating the pathways involved in its turnover and degradation. eurisotop.comnih.gov

Metabolic flux analysis (MFA) is a key application of isotopic tracing that quantifies the rates of metabolic reactions. creative-proteomics.commdpi.com By providing this compound as a metabolic precursor, scientists can measure the rate at which the deuterium (B1214612) label is incorporated into downstream products. This allows for the calculation of the flux through specific metabolic pathways. nih.govresearchgate.net

For example, by monitoring the appearance of deuterated L-phenylalanine and deuterated L-aspartic acid over time, the rate of this compound hydrolysis can be determined. This approach can provide quantitative insights into how the turnover of this dipeptide is regulated under different physiological or pathological conditions. nih.gov

The following table outlines the basic steps in a metabolic flux experiment using this compound.

StepDescription
1. Introduction of Tracer This compound is introduced into the biological system (e.g., cell culture).
2. Sample Collection Samples are collected at various time points.
3. Metabolite Extraction Metabolites are extracted from the collected samples.
4. Mass Spectrometry Analysis The isotopic enrichment (the proportion of labeled to unlabeled molecules) of the dipeptide and its potential metabolites is measured.
5. Flux Calculation The isotopic enrichment data is used in computational models to calculate the rates of relevant metabolic reactions. mdpi.com

This compound can also be a valuable tool for studying the enzymes responsible for the hydrolysis of aspartyl-phenylalanine dipeptides. researchgate.net By incubating the deuterated dipeptide with purified enzymes or cell extracts, researchers can monitor the formation of the deuterated product, L-phenylalanine-d5. This allows for the characterization of enzyme kinetics and the investigation of inhibitory or activating factors.

Furthermore, the use of a labeled substrate can help to elucidate the mechanism of enzymatic action. For instance, in complex biological matrices, the deuterated label provides an unambiguous way to track the fate of the substrate and its products, distinguishing them from other endogenous molecules. researchgate.netnih.gov

Development of Quantitative Assays for Aspartame (B1666099) and its Related Metabolites

Aspartame, the methyl ester of L-aspartyl-L-phenylalanine, is a widely used artificial sweetener. pan.olsztyn.plitjfs.com Accurate and reliable quantification of aspartame and its breakdown products, including L-aspartyl-L-phenylalanine, is crucial for food quality control and for studying its metabolism in biological systems. megazyme.comresearchgate.net

This compound is an ideal internal standard for the development of robust quantitative assays for aspartame and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com Because it is the direct, un-esterified backbone of aspartame, its deuterated form closely mimics the behavior of both aspartame and L-aspartyl-L-phenylalanine during sample extraction and analysis.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry because it can correct for variations at multiple stages of the analytical process, including:

Extraction efficiency: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

Matrix effects: The presence of other components in the sample matrix can enhance or suppress the ionization of the analyte in the mass spectrometer. The internal standard experiences similar effects, allowing for accurate correction. nih.gov

Instrumental variability: Fluctuations in the performance of the LC-MS/MS system over time are corrected for by referencing the analyte signal to that of the co-analyzed internal standard.

The table below provides an example of the components of a quantitative LC-MS/MS assay for aspartame and its primary non-esterified metabolite.

AnalyteInternal StandardPurpose of Measurement
AspartameAspartame-d5 (or a close structural analog)Quality control in food products; pharmacokinetic studies. itjfs.com
L-Aspartyl-L-phenylalanineThis compound Monitoring aspartame degradation; studying dipeptide metabolism. nih.gov
L-PhenylalanineL-Phenylalanine-d5Assessing the metabolic breakdown of aspartame. medchemexpress.com
L-Aspartic AcidL-Aspartic Acid-d3Investigating the complete hydrolysis of the dipeptide. eurisotop.com

By employing this compound in such assays, researchers can achieve the high level of accuracy and precision required for regulatory compliance and for advancing our understanding of dipeptide and sweetener metabolism.

Quantification of Aspartame Degradation Products and Impurities

Aspartame, a widely used artificial sweetener, can degrade under certain conditions of pH and temperature, leading to the formation of several breakdown products, including L-Aspartyl-L-phenylalanine (Asp-Phe) and 5-benzyl-3,6-dioxo-2-piperazieacetic acid (diketopiperazine or DKP) rhhz.net. The presence and quantity of these degradation products are of interest in food quality and safety assessments rhhz.netpan.olsztyn.pl.

Stable isotope-labeled internal standards are crucial for accurate quantification in complex matrices like beverages. In a study analyzing aspartame and its degradation products in soft drinks across Europe, a deuterated form of aspartame (L-APM-d5) was used as an internal standard for the quantification of aspartame itself researchgate.netnih.gov. While this specific study used the deuterated parent compound, the principle extends to its degradation products. For the precise measurement of L-Aspartyl-L-phenylalanine, its deuterated counterpart, this compound, would be the ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This is because it co-elutes with the analyte of interest and compensates for variations in sample preparation and instrument response.

The following table illustrates the typical degradation products of aspartame that are monitored, for which this compound would serve as an excellent internal standard for one of the key analytes.

AnalyteCommon AbbreviationRole
AspartameAPMParent Compound
L-Aspartyl-L-phenylalanineAsp-PheDegradation Product
5-benzyl-3,6-dioxo-2-piperazieacetic acidDKPDegradation Product
PhenylalaninePheDegradation Product
Aspartic AcidAspDegradation Product

Analytical Methodologies for Monitoring Aspartyl-Phenylalanine Dipeptidases Activity

Aspartyl-phenylalanine dipeptidases are enzymes that cleave the peptide bond in L-Aspartyl-L-phenylalanine. Monitoring the activity of these enzymes is important for understanding the metabolic fate of aspartame and the function of these enzymes in biological systems.

Fluorogenic peptide-based probes are often used for imaging and monitoring protease activity researchgate.net. A similar principle can be applied using stable isotope-labeled peptides in mass spectrometry-based assays. In such an assay, this compound would serve as the substrate for the dipeptidase. The enzymatic reaction would yield deuterated phenylalanine (Phenylalanine-d5) and unlabeled aspartic acid.

The rate of formation of Phenylalanine-d5 can be accurately measured over time using LC-MS/MS. By adding a known amount of a different internal standard (e.g., 13C-labeled Phenylalanine), the absolute amount of Phenylalanine-d5 produced can be quantified, thus providing a precise measure of the enzyme's activity.

Hypothetical Enzyme Activity Monitoring Data

Time (minutes)Phenylalanine-d5 Produced (nmol)
00.0
51.2
102.5
153.8
205.1

Application in Proteomics for Relative and Absolute Quantification of Phenylalanine-Containing Peptides and Proteins

In the field of proteomics, stable isotope-labeled peptides are fundamental for the accurate quantification of proteins and their post-translational modifications. The Absolute Quantification (AQUA) method utilizes synthetic peptides containing stable isotopes (such as 2H, 13C, or 15N) as internal standards to determine the exact amount of a specific protein in a complex mixture nih.govcpcscientific.com.

This compound, as a peptide containing a deuterated amino acid, is a prime example of a building block for creating such internal standards. A synthetic peptide corresponding to a fragment of a target protein would be synthesized, incorporating L-phenylalanine-d5 instead of the natural L-phenylalanine. This "heavy" peptide is chemically identical to its endogenous "light" counterpart but can be distinguished by its mass in a mass spectrometer pepmic.comnovoprolabs.com.

This heavy peptide is spiked in a known concentration into a biological sample, such as a cell lysate. After proteolytic digestion, the sample is analyzed by LC-MS/MS. The ratio of the signal intensity of the heavy labeled peptide to the light endogenous peptide allows for the precise and absolute quantification of the target protein nih.govcpcscientific.com. This technique is particularly valuable for validating protein biomarkers and in drug discovery research.

Theoretical and Mechanistic Insights from Deuterium Labeling in L Aspartyl L Phenylalanine D5 Research

Impact of Deuterium (B1214612) Substitution on Analytical Signal Response and Detection Sensitivity

In analytical chemistry, especially in techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated compounds such as L-Aspartyl-L-phenylalanine-d5 are frequently employed as internal standards. acs.org The primary advantage of using a stable isotope-labeled (SIL) internal standard is its chemical near-identity to the analyte of interest, L-Aspartyl-L-phenylalanine. This similarity ensures that both the analyte and the standard exhibit almost identical behavior during sample preparation, chromatography, and ionization. scispace.com

However, the substitution of hydrogen with deuterium is not entirely without effect. A well-documented phenomenon is the potential for chromatographic separation between the deuterated standard and the non-deuterated analyte. myadlm.org This "isotopic shift" in retention time, though often minimal, is attributed to the slightly different physicochemical properties conferred by the heavier deuterium atoms. myadlm.org Despite this, the co-elution is generally close enough to provide accurate quantification by correcting for variations in sample processing and instrument response. mdpi.com

The most significant impact of deuterium substitution is observed in the mass spectrometer. Since mass spectrometry separates ions based on their mass-to-charge ratio (m/z), this compound is easily distinguished from its unlabeled counterpart. This mass difference is crucial for avoiding signal overlap and ensuring that the internal standard does not interfere with the quantification of the analyte. The use of SIL internal standards is considered superior to using structural analogues because they more accurately compensate for matrix effects, which are a common source of error in LC-MS analyses. scispace.com

Table 1: Comparison of Properties for L-Aspartyl-L-phenylalanine and its Deuterated Analog

PropertyL-Aspartyl-L-phenylalanineThis compoundRationale for Difference
Molecular FormulaC₁₃H₁₆N₂O₅C₁₃H₁₁D₅N₂O₅Substitution of 5 hydrogen atoms with deuterium on the phenylalanine ring.
Molecular Weight~280.28 g/mol ~285.31 g/mol Deuterium is heavier than protium (B1232500) (hydrogen-1).
Chromatographic Retention TimetRtR ± ΔtMinor differences in intermolecular interactions due to deuterium substitution can cause a slight shift. myadlm.org
Mass Spectrometric m/z (parent ion)[M+H]⁺ ≈ 281.1[M+H]⁺ ≈ 286.1The 5 Da mass difference allows for clear differentiation in the mass spectrometer.

Consideration of Kinetic Isotope Effects in Enzyme-Catalyzed Reactions Involving Deuterated Substrates

When a C-H bond is replaced by a C-D bond at a position that is involved in the rate-determining step of a reaction, a change in the reaction rate is often observed. This phenomenon is known as the kinetic isotope effect (KIE). wikipedia.org The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, meaning more energy is required to break it. libretexts.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. nih.gov

In the context of this compound, if this molecule were to be a substrate in an enzyme-catalyzed reaction where a C-H bond on the deuterated phenyl ring is cleaved in the rate-limiting step, a primary KIE would be expected. libretexts.org For example, enzymes like aspartate aminotransferase are involved in the metabolism of the constituent amino acids. nih.govkent.ac.uk While the dipeptide itself may not be a direct substrate for this specific enzyme, the principle applies to any enzymatic process that might act upon it or its metabolites.

The magnitude of the KIE (expressed as the ratio of the rate constants, kH/kD) can provide valuable information about the transition state of the reaction. wikipedia.org A large KIE (typically 2-7 for primary deuterium KIEs) suggests that the C-H bond is being broken in the rate-determining step. libretexts.org Conversely, the absence of a significant KIE would indicate that C-H bond cleavage is not rate-limiting. umich.edu This makes deuterated substrates powerful tools for elucidating enzymatic mechanisms. nih.govumich.edu

Stereochemical Purity and Isotopic Integrity in Deuterated Dipeptide Research Applications

For this compound to be effective, particularly as an internal standard, its chemical and isotopic purity are paramount. Two key aspects are stereochemical purity and isotopic integrity.

Stereochemical Purity: The biological activity and chemical properties of peptides are highly dependent on the stereochemistry of their constituent amino acids. nih.gov L-Aspartyl-L-phenylalanine is the specific stereoisomer that is a metabolite of the sweetener aspartame (B1666099). caymanchem.com The presence of other stereoisomers (e.g., L-Aspartyl-D-phenylalanine) would mean the standard is not a true representation of the analyte, leading to inaccurate quantification. Racemization, the conversion of one enantiomer to a mixture of both, can sometimes occur during synthesis or sample preparation. nih.gov Therefore, ensuring the high enantiomeric purity of this compound is a critical quality control step. nih.gov

Isotopic Integrity: This refers to both the percentage of deuterium incorporation at the specified positions and the absence of deuterium at non-specified positions. High isotopic enrichment is necessary to minimize the contribution of the unlabeled or partially labeled standard to the analyte's mass channel, which could artificially inflate the measured concentration of the analyte. For example, a standard specified as d5 should have a very high percentage of molecules containing exactly five deuterium atoms. The location of the deuterium atoms is also crucial; for this compound, the deuterium atoms are located on the phenyl ring of the phenylalanine residue. isotope.comlgcstandards.com This specific placement ensures that the deuterium atoms are unlikely to be exchanged under typical physiological or analytical conditions, preserving the mass difference and the integrity of the standard.

Table 2: Quality Control Parameters for Deuterated Internal Standards

ParameterImportanceMethod of Verification
Stereochemical Purity Ensures the standard is chemically identical to the analyte, except for isotopic substitution. Prevents quantification errors due to different properties of stereoisomers. nih.govChiral Chromatography (e.g., GC-MS or LC-MS) after hydrolysis of the dipeptide. nih.gov
Isotopic Enrichment High enrichment minimizes signal overlap between the standard and the analyte in mass spectrometry.Mass Spectrometry (MS) to determine the distribution of isotopic masses.
Positional Integrity Confirms that deuterium atoms are in the correct, stable positions and have not scrambled.Nuclear Magnetic Resonance (NMR) Spectroscopy, particularly ²H NMR. researchgate.net
Chemical Purity Ensures that the measured response is from the standard and not from impurities.Chromatography (LC or GC) coupled with a suitable detector (e.g., UV, MS).

The rigorous control of these parameters ensures that this compound can be used reliably in sensitive analytical methods, providing the accuracy and precision required for demanding research applications.

Future Perspectives and Emerging Avenues in Deuterated Dipeptide Research

Integration with Multi-Omics Data for Comprehensive Systems Biology Understanding

A comprehensive understanding of biological systems requires the integration of data from various molecular levels, including genomics, proteomics, transcriptomics, and metabolomics. In this multi-omics landscape, metabolomics provides a real-time snapshot of physiological and pathological states. thermofisher.comnih.gov Deuterated dipeptides such as L-Aspartyl-L-phenylalanine-d5 play a critical role as internal standards for mass spectrometry (MS)-based metabolomics, ensuring the accuracy and reproducibility of quantification. thermofisher.com

The precise quantification of metabolites, enabled by stable isotope-labeled standards, is fundamental to building robust multi-omics models. By correlating accurate metabolite data with genetic and protein expression profiles, researchers can construct more complete and dynamic models of cellular signaling pathways and metabolic networks. nih.govfrontiersin.org For instance, L-Aspartyl-L-phenylalanine is a dipeptide found in human plasma and urine nih.gov, making its deuterated counterpart an ideal standard for clinical metabolomics studies that aim to integrate metabolic data with other patient-specific omics data for biomarker discovery or personalized medicine. This integration helps bridge the gap between genotype and phenotype, offering a clearer picture of how genetic variations manifest as metabolic changes. thermofisher.com

Table 1: Role of Deuterated Standards in Multi-Omics Integration

Omics Field Contribution Role of this compound
Genomics Identifies genetic predispositions to metabolic profiles. Helps validate the functional impact of genetic variants by enabling accurate measurement of related metabolites.
Transcriptomics Measures gene expression levels, indicating potential changes in enzyme concentrations. Allows for precise correlation between mRNA levels and the actual abundance of metabolic products or substrates.
Proteomics Quantifies protein and enzyme levels, the functional machinery of the cell. Provides a crucial link by quantifying the metabolic output resulting from the measured enzymatic activity.
Metabolomics Provides a direct readout of the physiological state by measuring small molecule metabolites. Serves as an essential internal standard for the accurate and absolute quantification of its unlabeled counterpart and similar dipeptides. thermofisher.com

Advancements in Automated Sample Preparation and High-Throughput Analysis Techniques

The demand for analyzing large cohorts in clinical and biological research has driven significant advancements in laboratory automation. Fully automated sample preparation and analysis pipelines are becoming standard for increasing throughput, reducing manual error, and improving reproducibility. nih.govresearchgate.netnih.govbiorxiv.org Deuterated compounds are exceptionally well-suited for these workflows. nih.gov When a deuterated internal standard like this compound is added at the very beginning of the sample preparation process, it co-purifies with the target analyte and experiences the same experimental variations, such as extraction inefficiencies or matrix effects in mass spectrometry. thermofisher.com

Recent developments include programmable liquid handlers directly coupled to LC-MS/MS systems, which can perform all steps from sample extraction to injection without manual intervention. nih.gov Such systems significantly increase sample throughput and reduce cycle times. nih.goveurisotop.com The use of deuterated internal standards in these automated platforms is critical for maintaining data quality across thousands of samples, ensuring that observed differences are biological rather than technical artifacts. nih.gov This synergy between advanced automation and the use of stable isotope standards is enabling large-scale metabolomic studies that were previously unfeasible.

Table 2: Comparison of Manual vs. Automated Sample Preparation Using Deuterated Standards

Parameter Manual Preparation Automated Preparation
Throughput Low; limited by operator capacity. High; enables continuous, parallel processing of samples. nih.govbiorxiv.org
Reproducibility Prone to inter-operator variability. High; precise control of timing, temperature, and volumes reduces variance. nih.gov
Data Quality Potential for inconsistent recovery and matrix effects. Improved accuracy and precision due to consistent handling and effective normalization using internal standards. thermofisher.com
Cycle Time Long, with significant hands-on time required. Significantly reduced, allowing for more efficient use of instrument time. nih.gov

Expansion of Deuterated Standards Libraries for Comprehensive Bioanalytical Platforms

The scope of metabolomics is continuously expanding, with analytical platforms now capable of detecting hundreds to thousands of metabolites in a single run. To move from simple detection to accurate quantification, there is a growing need for comprehensive libraries of stable isotope-labeled standards. sigmaaldrich.comnih.gov Companies and research consortia are actively working to expand the availability of deuterated and other isotopically labeled compounds to cover a wider range of metabolic pathways and compound classes. eurisotop.comisotope.com

The inclusion of deuterated dipeptides like this compound in these libraries is important for several reasons. Dipeptides are products of protein digestion and are involved in various physiological processes. Having specific standards allows for their accurate quantification in studies related to nutrition, gut microbiome activity, and certain metabolic disorders. As untargeted metabolomics methods identify novel dipeptides of biological interest, the demand for their corresponding deuterated standards for validation and absolute quantification will increase. These expanding libraries are crucial for standardizing metabolomics research across different laboratories, enabling more reliable comparison and meta-analysis of data. nih.gov

Table 3: Key Compound Classes in Expanding Metabolite Standard Libraries

Compound Class Research Application
Amino Acids & Dipeptides Protein metabolism, nutritional studies, inborn errors of metabolism. eurisotop.comisotope.com
Organic Acids Central carbon metabolism (e.g., TCA cycle), energy production. eurisotop.comisotope.com
Fatty Acids & Lipids Lipidomics, cardiovascular disease research, cell membrane studies. eurisotop.comisotope.com
Steroids & Hormones Endocrinology, metabolic regulation, drug metabolism studies. eurisotop.comisotope.com
Vitamins Nutritional science, assessment of metabolic function. eurisotop.comisotope.com
Bile Acids Gut microbiome research, liver function, metabolic signaling. sigmaaldrich.com

Novel Applications in Mechanistic Enzymology and Reaction Pathway Elucidation

Deuterated compounds are powerful tools for investigating the mechanisms of enzymatic reactions and elucidating metabolic pathways. simsonpharma.comsynergyanalyticallabs.comlifetein.com The replacement of a hydrogen atom with a deuterium (B1214612) atom creates a stronger chemical bond (C-D vs. C-H). If this bond is broken in the rate-limiting step of a reaction, the reaction will proceed more slowly. This phenomenon, known as the deuterium kinetic isotope effect (KIE), provides direct evidence for the mechanism of a specific enzymatic transformation. beilstein-journals.orgscispace.com

This compound can be used as a probe to study the action of peptidases and other enzymes involved in dipeptide metabolism. By comparing the rate of enzymatic cleavage of the deuterated dipeptide with its non-deuterated counterpart, researchers can determine if the cleavage of a C-H bond at the deuterated position is a critical step in the catalytic mechanism. This approach is invaluable for understanding enzyme function, identifying catalytic residues, and designing specific enzyme inhibitors. Furthermore, deuterated tracers can be used in metabolic labeling experiments to follow the fate of the dipeptide through various biochemical pathways, helping to map connections and fluxes within the metabolic network. simsonpharma.comsynergyanalyticallabs.comjpt.com

Table 4: Illustrative Kinetic Isotope Effect (KIE) in Enzymology

Parameter Description Implication for this compound
kH Rate constant for the reaction with the non-deuterated (hydrogen) substrate. Baseline rate of enzymatic cleavage of L-Aspartyl-L-phenylalanine.
kD Rate constant for the reaction with the deuterated substrate. Rate of enzymatic cleavage of this compound.
KIE (kH/kD) The ratio of the two rate constants. A KIE value > 1 suggests that C-H bond cleavage at the deuterated site is part of the rate-determining step of the reaction. scispace.com

Q & A

Q. What are the primary synthetic routes for L-Aspartyl-L-phenylalanine-d5, and how do deuterated reagents influence isotopic purity?

this compound is synthesized via peptide bond formation between deuterated L-aspartic acid and L-phenylalanine derivatives. Isotopic labeling typically employs deuterated reagents (e.g., D₂O, deuterated solvents) during synthesis to replace five hydrogen atoms with deuterium at specific positions . Key steps include:

  • Protection/deprotection strategies for amino and carboxyl groups to ensure regioselective coupling.
  • Use of coupling agents (e.g., DCC, HOBt) to facilitate peptide bond formation.
  • Post-synthetic purification via HPLC or column chromatography to achieve >95% isotopic purity. Challenges include minimizing proton-deuterium exchange during synthesis, which requires inert conditions .

Q. How is this compound characterized in terms of structural and isotopic integrity?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ²H NMR to confirm deuterium incorporation and assess isotopic distribution. The absence of proton signals at labeled positions (e.g., aromatic or backbone hydrogens) validates isotopic purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular weight (C₁₃H₁₁D₅N₂O₅, MW 280.28 + 5 Da) and isotopic abundance .
  • Circular Dichroism (CD) : To confirm retention of chiral integrity and secondary structure compatibility with non-deuterated analogs .

Q. Why is isotopic labeling with deuterium preferred for metabolic tracing in biological systems?

Deuterium labeling enhances tracking precision in metabolic studies due to:

  • Minimal kinetic isotope effects (KIE) : Deuterium’s low mass difference from hydrogen reduces metabolic pathway interference compared to heavier isotopes (e.g., ¹³C).
  • NMR visibility : Deuterium’s quadrupolar moment allows detection in complex biological matrices without background noise from natural abundance protons .
  • Stability : C-D bonds resist enzymatic cleavage longer than C-H bonds, extending tracer half-life in vivo .

Advanced Research Questions

Q. How can researchers mitigate kinetic isotope effects (KIE) when using this compound in enzyme activity assays?

KIE arises when deuterium alters reaction rates in enzymatic processes (e.g., proteolysis or transamination). Mitigation strategies include:

  • Control experiments : Compare reaction kinetics of deuterated vs. non-deuterated substrates to quantify KIE magnitude.
  • Isotope dilution assays : Mix labeled and unlabeled compounds to calibrate enzymatic activity measurements.
  • Computational modeling : Use molecular dynamics simulations to predict deuterium’s impact on substrate-enzyme binding affinities .

Q. What experimental design considerations are critical for using this compound in NMR-based protein interaction studies?

Key considerations:

  • Deuterium labeling position : Labeling phenylalanine’s aromatic hydrogens (e.g., para positions) enhances NOE (Nuclear Overhauser Effect) signals for protein-ligand interaction mapping .
  • Solvent suppression : Use deuterated solvents (e.g., D₂O) to minimize background signals in ¹H NMR.
  • Relaxation time adjustments : Account for deuterium’s longer relaxation times when optimizing pulse sequences for signal acquisition .

Q. How do contradictory data arise in metabolic flux analyses using this compound, and how can they be resolved?

Contradictions may stem from:

  • Compartmentalization : Differential tracer uptake in organelles (e.g., mitochondria vs. cytoplasm) leading to uneven isotope distribution. Solution: Use subcellular fractionation combined with MS/MS to localize tracer incorporation .
  • Isotopic scrambling : Non-enzymatic deuterium exchange in acidic/alkaline conditions. Solution: Stabilize pH during sample preparation and use quenching agents (e.g., methanol-dry ice) to halt metabolic activity instantly .
  • Analytical interference : Co-eluting metabolites in LC-MS. Solution: Employ orthogonal separation techniques (e.g., ion mobility spectroscopy) paired with HRMS .

Q. What methodologies optimize the detection limit of this compound in complex biological matrices?

Enhance sensitivity via:

  • Derivatization : Use dansyl chloride or FITC to introduce fluorescent tags for LC-fluorescence detection.
  • Isotope-coded affinity tags (ICAT) : Chemically link biotinylated tags to the deuterated peptide for enrichment prior to MS analysis .
  • Multiple Reaction Monitoring (MRM) : Select specific ion transitions (e.g., m/z 280 → 84) to reduce background noise in triple-quadrupole MS .

Methodological Best Practices

  • Synthesis : Validate deuterium incorporation at each synthetic step using ²H NMR and isotopic ratio MS .
  • Metabolic studies : Include negative controls (unlabeled substrate) and internal standards (e.g., ¹³C-labeled analogs) to normalize data .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/MS datasets in public repositories (e.g., MetaboLights) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.